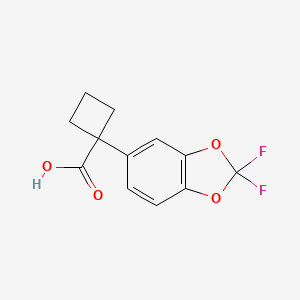
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C12H10F2O4 It is characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a difluorobenzodioxole moiety
准备方法
The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile.
Cyclization: The acetonitrile undergoes cyclization to form the cyclobutane ring.
Hydrolysis: The nitrile group is hydrolyzed to form the carboxylic acid.
In an industrial setting, the reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents such as chloroform, dichloromethane, and methanol, and the reactions are typically carried out under inert atmosphere at controlled temperatures .
化学反应分析
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The difluorobenzodioxole moiety can undergo electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
科学研究应用
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a feed additive to reduce microbial contamination
作用机制
The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets. The difluorobenzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target .
相似化合物的比较
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid can be compared with similar compounds such as:
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic Acid: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its chemical reactivity and biological activity.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarboxylic Acid: The presence of a cyclopentane ring introduces different steric and electronic effects.
The uniqueness of this compound lies in its specific ring structure and the presence of the difluorobenzodioxole moiety, which imparts distinct chemical and biological properties .
生物活性
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic acid is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its insecticidal effects and toxicity profile.
- Chemical Formula : C11H8F2O4
- Molecular Weight : 242.18 g/mol
- CAS Number : 862574-88-7
Insecticidal Properties
Recent studies have highlighted the potential of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl) derivatives in controlling mosquito populations, particularly Aedes aegypti, the vector for several arboviruses including dengue and Zika virus. The compound is part of a broader class of 1,3-benzodioxole acids that have demonstrated significant larvicidal activity.
Case Study: Larvicidal Activity Against Aedes aegypti
A study evaluated various benzodioxole derivatives for their larvicidal efficacy. The results indicated that certain derivatives exhibited promising activity:
- Compound Tested : 3,4-(methylenedioxy) cinnamic acid (a close structural analogue)
- LC50 (Lethal Concentration for 50% of population) : 28.9 ± 5.6 μM
- LC90 (Lethal Concentration for 90% of population) : 162.7 ± 26.2 μM
These values suggest a moderate level of efficacy when compared to traditional insecticides like temephos, which has an LC50 below 10.94 μM .
Toxicity Assessment
The safety profile of this compound has been assessed through various toxicity studies:
- Cytotoxicity : The compound showed no significant cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM.
- In Vivo Toxicity : In mouse models treated with high doses (2000 mg/kg), only mild behavioral effects were observed, with no structural damage noted in vital organs such as the liver and kidneys .
Summary of Findings
| Biological Activity | Measurement | Result |
|---|---|---|
| LC50 (Insecticidal) | μM | 28.9 ± 5.6 |
| LC90 (Insecticidal) | μM | 162.7 ± 26.2 |
| Cytotoxicity | μM | No effects up to 5200 |
| In Vivo Toxicity | mg/kg | Mild effects at 2000 |
Discussion
The biological activity of this compound suggests it could be a valuable candidate for further development as an insecticide. Its moderate efficacy against Aedes aegypti combined with a favorable safety profile in mammalian models indicates potential for use in pest control strategies.
属性
分子式 |
C12H10F2O4 |
|---|---|
分子量 |
256.20 g/mol |
IUPAC 名称 |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F2O4/c13-12(14)17-8-3-2-7(6-9(8)18-12)11(10(15)16)4-1-5-11/h2-3,6H,1,4-5H2,(H,15,16) |
InChI 键 |
RBMUVCNDNMLWAY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















